![molecular formula C₄₃H₅₁N₃O₁₂ B1144459 Unii-X5ZC3G20EC CAS No. 1210022-90-4](/img/structure/B1144459.png)
Unii-X5ZC3G20EC
Overview
Description
Synthesis Analysis
The synthesis of these compounds often involves the formation of complex networks or frameworks incorporating bimetallic or organometallic elements. For instance, Coronado et al. (2001) discuss the synthesis of molecular magnets formed by bimetallic three-dimensional oxalate networks, highlighting the intricate process of combining different metallic ions with organic ligands to achieve desired magnetic properties (Coronado et al., 2001).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by complex geometries, often involving coordination of metal ions with organic ligands to form three-dimensional networks. For example, the study by Yu et al. (2001) on hydrothermal synthesis demonstrates the assembly of zinc phosphates around a chiral metal complex, illustrating the diverse structural possibilities through hydrothermal methods (Yu et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving Unii-X5ZC3G20EC-related compounds can be multifaceted, leading to various products with unique properties. For instance, Gong et al. (2015) explored the reactions of laser-ablated U atoms with (CN)2, identifying products such as UNC, U(NC)2, and U(NC)4, which are analyzed through infrared spectra and electronic structure calculations (Gong et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as magnetic and electronic characteristics, are closely tied to their synthesis and molecular structure. The magnetic properties of the synthesized molecular magnets, as discussed by Coronado et al. (2001), showcase the relationship between structural elements and physical properties, like ordering temperatures and coercive fields (Coronado et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by the molecular structure and synthesis conditions. The work by Chen et al. (1998) on carboxylate-bridged tetranuclear complexes provides insight into how the coordination of metal ions with organic ligands affects the chemical behavior and properties of the resulting compounds (Chen et al., 1998).
Scientific Research Applications
Higher Education for Sustainable Development
This study highlights the trends in academic research on higher education for sustainable development (HESD). The findings suggest that research did not align well with UNESCO’s perspectives and was mainly focused on environmental issues. The study underscores the importance of integrating HESD into research trends (Wu & Shen, 2016).
STEM Applications in Science Education
Research on STEM applications in science education is increasing. The use of qualitative methods and accessible laboratory materials was prevalent in these studies. The findings also indicate a low usage of technology-based robotic applications and highlight the importance of the engineering design cycle in STEM education (Eren & Dökme, 2022).
University–Industry Interaction
This paper discusses the challenges and solutions associated with university–industry interaction (UII), emphasizing the role of metadata, taxonomies, and visualizations in research information management systems (RIMS) to support UII. It sheds light on the importance of multidisciplinary collaboration and credible metadata to facilitate effective UII (Lykke & Perchutkaite, 2020).
Effective STEM Research Experience Programs
This article reviews various models of high school research experience programs (HSREPs) in STEM and compares their effectiveness, challenges, and opportunities. It calls for more collaborative and customized research practices in HSREPs to accommodate a larger number of students and emphasizes the need for intensive support and mentoring (Ahmad et al., 2021).
Future Directions
The compound identified by UNII “X5ZC3G20EC” is noted for its versatility and its potential to advance scientific research. Future research may explore new applications and potential improvements to its synthesis process.
Relevant Papers
There are several tools available that can help researchers find academic papers relevant to their field of work . These tools can provide a visual overview of a new academic field, identify important recent papers, and even create a bibliography for a thesis .
Mechanism of Action
Mode of Action
It is under investigation in clinical trials, such as the GAIN Trial: Phase 2/3 Study of COR388 in Subjects With Alzheimer’s Disease . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
The molecular and cellular effects of UNII-X5ZC3G20EC’s action are currently under investigation . As research progresses, more detailed information about the results of its action will become available.
properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-22-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,30-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51N3O12/c1-19-13-15-46-28(17-19)44-32-29-30-37(51)24(6)40-31(29)41(53)43(8,58-40)56-16-14-27(55-9)21(3)39(57-25(7)48)23(5)36(50)22(4)35(49)20(2)11-10-12-26(18-47)42(54)45-33(34(32)46)38(30)52/h10-17,20-23,27,35-36,39,47,49-52H,18H2,1-9H3,(H,45,54)/b11-10+,16-14+,26-12-/t20-,21+,22+,23+,27-,35-,36+,39+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTUFZPLJLQLQM-SRVBJRABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861028 | |
Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Desmethyl-16-(hydroxymethyl)rifaximin | |
CAS RN |
1210022-90-4 | |
Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210022904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-DESMETHYL-16-(HYDROXYMETHYL)RIFAXIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZC3G20EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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